molecular formula C17H17NO3 B7569325 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid

3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B7569325
M. Wt: 283.32 g/mol
InChI Key: MQUGDAIIVAWPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid, also known as NMCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxylic acids and has been shown to have various biochemical and physiological effects.

Mechanism of Action

3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid also has anti-inflammatory effects and has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to its use in lab experiments. 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid. One area of interest is the development of 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid as a potential therapeutic agent for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid and its effects on various signaling pathways in the body. Another area of interest is the development of novel formulations of 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid that can improve its solubility and bioavailability. Finally, there is a need for further studies to evaluate the safety and efficacy of 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid in clinical trials.

Synthesis Methods

The synthesis of 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid involves the reaction of 3-methylpyrrolidine-3-carboxylic acid with naphthalene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid.

Scientific Research Applications

3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties. 3-Methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid has also been studied for its potential use as a neuroprotective agent in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-methyl-1-(naphthalene-2-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-17(16(20)21)8-9-18(11-17)15(19)14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUGDAIIVAWPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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